Amprolium

Overview

Description

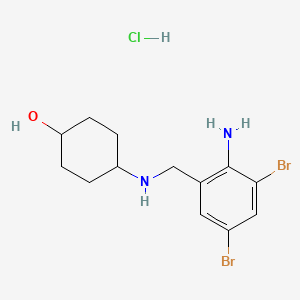

Amprolium is an organic compound sold as a coccidiostat used in poultry . It has many International Nonproprietary Names . It is used for the treatment and prevention of coccidiosis in calves, sheep, goats, chickens (broilers and breeders), and other fowl such as turkeys .

Synthesis Analysis

Amprolium synthesis involves the condensation of ethoxymethylenemalononitrile with acetamidine to afford the substituted pyrimidine . The reaction may involve conjugate addition of the amidine nitrogen to the malononitrile followed by loss of ethoxide; addition of the remaining amidine nitrogen to one of the nitriles will then lead to the pyrimidine .

Molecular Structure Analysis

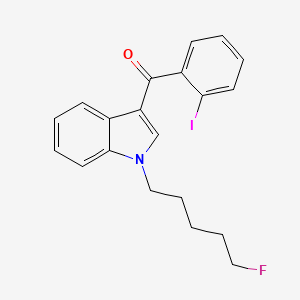

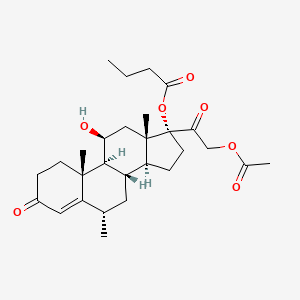

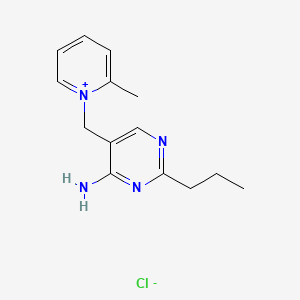

Amprolium has a molecular formula of C14H19N4 and a molar mass of 278.780 g/mol . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .

Chemical Reactions Analysis

Amprolium is one of the few synthetic compounds for which the mode of action is clearly described: due to its close structural similarity to thiamine (vitamin B1), it acts as a thiamine antagonist and competes for the absorption of thiamine by the Eimeria parasites .

Physical And Chemical Properties Analysis

Amprolium appears as a light yellow liquid . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .

Scientific Research Applications

Amprolium: A Comprehensive Analysis of Scientific Research Applications

Coccidiosis Prevention in Poultry: Amprolium is widely used as a coccidiostat in poultry farming. It is included in feed additives to prevent coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly chickens for fattening and reared for laying up to 12 weeks of age .

Veterinary Medicine for Cattle: Similar to its use in poultry, amprolium is also utilized for preventing coccidiosis in cattle, helping maintain the health and productivity of livestock.

Antiprotozoal Agent: As an antiprotozoal agent, amprolium interferes with thiamine metabolism and inhibits carbohydrate synthesis in protozoa, effectively combating protozoal infections .

Research on Thiamine Analogue Mechanisms: Amprolium’s structural similarity to thiamine allows it to competitively inhibit thiamine uptake by Eimeria schizonts and by chick host intestinal cells, providing a model for studying thiamine transport and metabolism .

Impact on Intestinal Absorption: Research has shown that amprolium competes with thiamine for intestinal absorption, which can have implications for understanding nutrient uptake and potential deficiencies .

6. Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development Amprolium is used as a reference compound in developing LC-MS methods for detecting coccidiostats in feed, contributing to advancements in analytical chemistry techniques .

7. Hexose Formation and Pentose Utilization Inhibition The compound’s ability to inhibit hexose formation and pentose utilization provides insights into carbohydrate metabolism pathways and their regulation .

Educational Tool in Pharmacology: Due to its unique mode of action and applications, amprolium serves as an educational tool for students and researchers studying pharmacology and veterinary medicine.

These applications highlight the versatility of amprolium in scientific research and its significant impact on both animal health and biochemical studies.

Efficacy of the feed additive consisting of amprolium hydrochloride Determination of amprolium in feed by a liquid chromatography-mass spectrometry method Amprolium (hydrochloride) - Cayman Chem

Mechanism of Action

Target of Action

Amprolium, also known as Amprolium chloride, primarily targets the Eimeria species , a type of coccidian protozoa . These parasites are responsible for coccidiosis, a significant disease in poultry .

Mode of Action

Amprolium is a thiamine antagonist . Due to its close structural similarity to thiamine (vitamin B1), it competes for the absorption of thiamine by the Eimeria parasites . This competition effectively blocks the thiamine transporter of the Eimeria species , preventing the parasites from utilizing thiamine .

Biochemical Pathways

By blocking thiamine uptake, amprolium prevents carbohydrate synthesis . Thiamine is essential for the release of energy from carbohydrates and is involved in the normal functioning of the nervous system and the heart . Therefore, the blockage of thiamine absorption leads to the starvation of the parasite due to thiamine deficiency .

Pharmacokinetics

Amprolium is rapidly eliminated from the body via the kidneys within a few hours . This rapid elimination suggests that the compound has a short half-life, which impacts its bioavailability.

Result of Action

The action of amprolium results in the effective control of coccidiosis. By causing thiamine deficiency in the parasites, it starves them and inhibits their development . This action is especially efficacious during schizogony, one of the three phases of the life cycle of Eimeria, when the demand for thiamine is at its highest .

Action Environment

The efficacy of amprolium can be influenced by environmental factors. For instance, it has been used extensively in both water (as treatment) and feed (preventative) in the US poultry industry . The compound’s efficacy was confirmed even after years of use, indicating that it can overcome the negative effects caused by the coccidiosis infection . It is also suitable for use in antibiotic-free (ABF) production systems .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTXBFGHZLGBNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904505 | |

| Record name | Amprolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amprolio | |

CAS RN |

121-25-5 | |

| Record name | Amprolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprolium [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amprolium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amprolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amprolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M75T660B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)

![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)